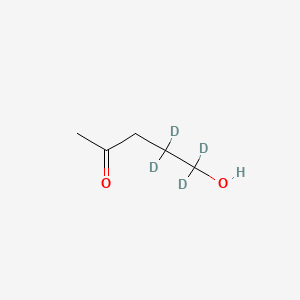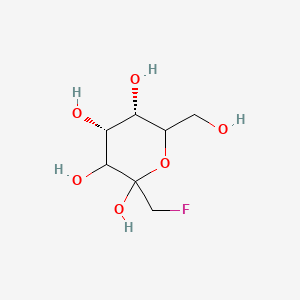
1-Désoxy-1-fluoro-D-érythro-hept-2-ulopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose is a derivative of mannoheptulose, a seven-carbon sugar. This compound is characterized by the presence of a fluorine atom at the first carbon position. It is primarily used in proteomics research and has a molecular formula of C7H13FO6 with a molecular weight of 212.17 g/mol .
Applications De Recherche Scientifique
1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: The compound is studied for its potential effects on cellular metabolism and enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the modulation of glucose metabolism.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose, also known as 1-Fluoro D-Mannoheptulose or (4R,5S)-2-(fluoromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol, is a highly reactive intermediate in the Maillard chemistry of hexoses
Mode of Action
The compound interacts with its targets through a series of chemical reactions. Degradation of 1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose in the presence of the amino acid l-alanine leads to the formation of several products . A mechanism is postulated based on oxidation leading to a tricarbonyl intermediate .
Biochemical Pathways
It’s known that the compound plays an important role in the maillard chemistry of hexoses .
Result of Action
It’s known that the degradation of the compound leads to the formation of several products, including lactic acid and glyceric acid .
Action Environment
It’s known that the formation of degradation products is dependent on the presence of oxygen .
Méthodes De Préparation
The synthesis of 1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose involves several steps. Typically, the starting material is D-mannoheptulose, which undergoes fluorination at the first carbon position. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorine donors under controlled temperature and pressure conditions. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Comparaison Avec Des Composés Similaires
1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose can be compared with other similar compounds such as:
D-Mannoheptulose: The parent compound without the fluorine atom.
1-Deoxy-1-fluoro-D-glucose: A similar compound with a fluorine atom at the first carbon position but with a six-carbon sugar backbone.
Propriétés
IUPAC Name |
(4R,5S)-2-(fluoromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FO6/c8-2-7(13)6(12)5(11)4(10)3(1-9)14-7/h3-6,9-13H,1-2H2/t3?,4-,5-,6?,7?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIQISZVEADZMX-AHCVODQZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)(CF)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@H]([C@H](C(C(O1)(CF)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675907 |
Source


|
| Record name | 1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357098-71-5 |
Source


|
| Record name | 1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


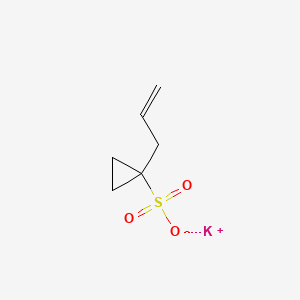




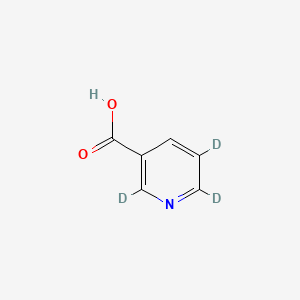
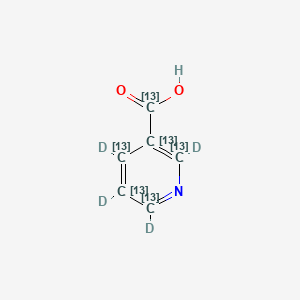
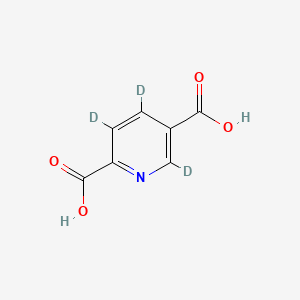
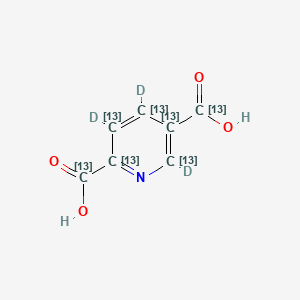

![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4](/img/structure/B565002.png)
